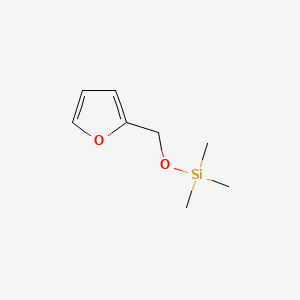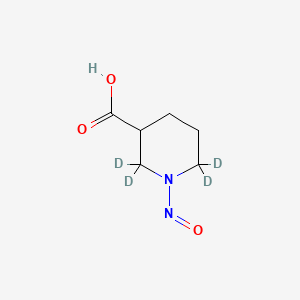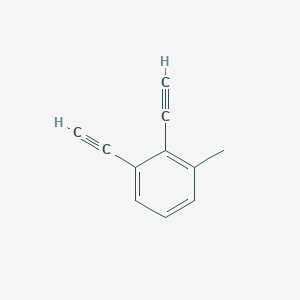
(Dodecylbenzyl)dimethylsulfonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecylbenzyl)dimethylsulfonium chloride: is a quaternary ammonium compound with the molecular formula C21H37SCl . It is known for its surfactant properties and is used in various industrial and scientific applications.
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The compound can be synthesized through the quaternization of dodecylbenzylamine with methyl chloride under anhydrous conditions.
Phase Transfer Catalysis: This method involves using a phase transfer catalyst to facilitate the reaction between dodecylbenzylamine and methyl chloride in a biphasic system.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: In some industrial setups, a continuous process may be employed to ensure a steady production of the compound.
Chemical Reactions Analysis
(Dodecylbenzyl)dimethylsulfonium chloride: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dodecylbenzyl dimethylsulfonium peroxide .
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, to form corresponding salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Halide salts (e.g., sodium bromide) are used for anion exchange reactions.
Major Products Formed:
Oxidation: Dodecylbenzyl dimethylsulfonium peroxide.
Reduction: Reduced forms of the compound.
Substitution: Bromide or iodide salts of the compound.
Scientific Research Applications
(Dodecylbenzyl)dimethylsulfonium chloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and membrane-active compounds.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and emulsifiers in various products.
Mechanism of Action
(Dodecylbenzyl)dimethylsulfonium chloride: is compared with other similar compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide . While these compounds share similar surfactant properties, dodecylbenzyl)dimethylsulfonium chloride is unique in its long alkyl chain , which provides enhanced solubility and stability.
Comparison with Similar Compounds
Benzalkonium chloride
Cetyltrimethylammonium bromide
Dodecyltrimethylammonium chloride
Properties
Molecular Formula |
C21H37ClS |
|---|---|
Molecular Weight |
357.0 g/mol |
IUPAC Name |
dimethyl(1-phenyltridecyl)sulfanium;chloride |
InChI |
InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-21(22(2)3)20-17-14-13-15-18-20;/h13-15,17-18,21H,4-12,16,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLZNZGCJHNDKNY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[S+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)


![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)



![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
